2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane
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Overview
Description
2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane is an organic compound with a complex structure that includes a cyclohexene ring and an oxirane (epoxide) group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane typically involves the reaction of 2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl with an oxidizing agent to form the oxirane ring. Common oxidizing agents used in this reaction include meta-chloroperoxybenzoic acid (m-CPBA) and hydrogen peroxide. The reaction is usually carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale oxidation processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of catalysts and advanced purification techniques further enhances the efficiency of the industrial production process .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form more complex molecules.
Reduction: Reduction reactions can convert the oxirane ring into diols.
Substitution: The compound can undergo substitution reactions where the oxirane ring is opened and replaced with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-CPBA and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like hydroxide ions (OH-) can open the oxirane ring.
Major Products Formed
Oxidation: Formation of more complex epoxides or ketones.
Reduction: Formation of diols.
Substitution: Formation of alcohols or ethers depending on the nucleophile used.
Scientific Research Applications
2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Methyl-2-[2-(2,6,6-trimethylcyclohex-1-en-1-yl)ethenyl]oxirane involves its interaction with various molecular targets. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites on biomolecules, leading to modifications in their structure and function. This reactivity is exploited in various applications, including drug development and chemical synthesis .
Comparison with Similar Compounds
Similar Compounds
- 2-Butenal, 2-methyl-4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 3-Buten-2-one, 4-(2,6,6-trimethyl-1-cyclohexen-1-yl)
- 2-Cyclohexen-1-one, 2,6,6-trimethyl-
Uniqueness
The combination of the cyclohexene ring and the oxirane group makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Properties
CAS No. |
73571-63-8 |
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Molecular Formula |
C14H22O |
Molecular Weight |
206.32 g/mol |
IUPAC Name |
2-methyl-2-[2-(2,6,6-trimethylcyclohexen-1-yl)ethenyl]oxirane |
InChI |
InChI=1S/C14H22O/c1-11-6-5-8-13(2,3)12(11)7-9-14(4)10-15-14/h7,9H,5-6,8,10H2,1-4H3 |
InChI Key |
ZFPXJVYTAMRLAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC2(CO2)C |
Origin of Product |
United States |
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